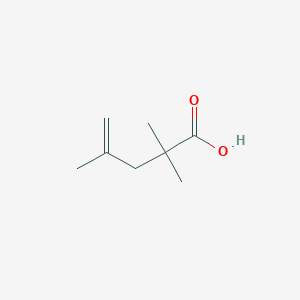
2,2,4-trimethylpent-4-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-trimethylpent-4-enoic Acid is an organic compound with the molecular formula C8H14O2 It is a derivative of pentenoic acid, characterized by the presence of three methyl groups and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethylpent-4-enoic Acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the influence of a catalyst to form 4-pentenoic ester. Subsequent steps include hydrolysis, acidification, layering, and rectification in an alkaline medium to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic rearrangement of pentenoic acids. This process typically employs noble metal catalysts such as platinum or palladium to facilitate the conversion. The reaction conditions are optimized to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-trimethylpent-4-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2,2,4-trimethylpent-4-enoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,2,4-trimethylpent-4-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the double bond and carboxyl group allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethyl-2-pentenoic acid
- 4-Methyl-pent-2-enoic acid
- 3,3-Dimethylacrylic acid
- 2-Pentenoic acid
Comparison: 2,2,4-trimethylpent-4-enoic Acid is unique due to the presence of three methyl groups and a double bond, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.2 g/mol |
IUPAC-Name |
2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-8(3,4)7(9)10/h1,5H2,2-4H3,(H,9,10) |
InChI-Schlüssel |
XFVFEDRZGWLRRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















